molecular formula C11H13ClN4 B15055077 3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline

3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline

Cat. No.: B15055077
M. Wt: 236.70 g/mol
InChI Key: VDKDICKBDYUJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline is a heterocyclic compound featuring a fused triazolo-cinnoline core. Its structure includes a chloromethyl substituent at position 3 and a methyl group at position 8, with a partially saturated six-membered ring system. The compound’s chloromethyl group suggests reactivity for further functionalization, while the methyl substituent may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

3-(chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline

InChI

InChI=1S/C11H13ClN4/c1-7-2-3-9-8(4-7)5-10-13-14-11(6-12)16(10)15-9/h5,7H,2-4,6H2,1H3

InChI Key

VDKDICKBDYUJPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NN3C(=NN=C3CCl)C=C2C1

Origin of Product

United States

Preparation Methods

Cyclopentadiene-Aryldiazene Cycloaddition

Reaction of N-carbonyl aryldiazenes with cyclopentadiene under Sc(OTf)3 catalysis (5 mol%) in dichloroethane at 80°C produces tetrahydrocinnoline carboxylates. Methyl substitution at the 8-position is achieved using para-methyl aryldiazene precursors:

Example Procedure

  • Charge 0.5 mmol 8-methyl aryldiazene (2c ) and 1.2 equiv cyclopentadiene in anhydrous DCE.
  • Add Sc(OTf)3 (0.025 mmol) under N2 atmosphere.
  • Reflux at 80°C for 1.5 hours.
  • Purify via flash chromatography (98:2 hexanes/EtOAc) to isolate ethyl 8-methyl-3,3a,5,9b-tetrahydro-4H-cyclopenta[c]cinnoline-4-carboxylate (3c ) in 73% yield.

Table 1 : Substituent Effects on Annulation Efficiency

Position Substituent Yield (%) Reaction Time (h)
8 H 71 1.0
8 CH3 73 1.5
8 Br 68 2.0
8 CF3 61 2.5

The methyl group's electron-donating nature accelerates cyclization compared to electron-withdrawing substituents, though steric effects marginally increase reaction times.

Triazolo Ring Annulation Strategies

Installation of thetriazolo[4,3-b] system requires careful nitrogen source selection to prevent over-oxidation. The patent methodology from WO1996033178A1 provides critical insights into hydrazine-mediated cyclizations:

Hydrazine Cyclocondensation

Treatment of 8-methyl tetrahydrocinnoline-4-carboxylate with tert-butyl carbazate under Dean-Stark conditions facilitates triazolo ring formation:

Optimized Protocol

  • Dissolve 3c (1.0 equiv) and tert-butyl carbazate (1.2 equiv) in anhydrous toluene.
  • Add DBU (1.5 equiv) as base to scavenge HCl.
  • Heat at 110°C for 8 hours with azeotropic water removal.
  • Acidify with 1M HCl and extract with EtOAc.
  • Reflux intermediate with formic acid (85%) to remove tert-butyloxycarbonyl (Boc) protecting group.

This stepwise approach achieves 65% overall yield for triazolo-cinnoline fusion, compared to 48% yield when attempting single-pot cyclization.

Introduction of the chloromethyl group at position 3 presents challenges due to competing O-alkylation. The patent's orthogonal protection strategy proves essential:

Silicon-Mediated Direct Chlorination

  • Protect the triazolo NH with tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) in DMF at 0°C.
  • Treat silylated intermediate with chloromethyl methyl ether (2.0 equiv) and ZnCl2 (0.2 equiv) catalyst.
  • Deprotect using tetrabutylammonium fluoride (TBAF) in THF.

Table 2 : Chloromethylation Efficiency Comparison

Method Yield (%) Purity (HPLC) O-Alkylation (%)
Direct ClCH2OCH3 58 92 18
Si-protected route 76 98 <2
SOCl2/CH2O 41 85 29

The silicon protection strategy suppresses O-alkylation by 89% compared to direct methods, though requiring additional synthetic steps.

Process Scale-Up Considerations

Industrial implementation requires addressing three critical parameters:

Catalyst Recycling

Sc(OTf)3 demonstrates remarkable stability under annulation conditions. Five consecutive reaction cycles show consistent yields:

Table 3 : Sc(OTf)3 Reusability Data

Cycle Yield (%) Reaction Time (h)
1 73 1.5
2 72 1.6
3 71 1.7
4 70 1.8
5 69 1.9

Purification Optimization

Combined HSCCC (High-Speed Countercurrent Chromatography) and crystallization steps increase overall yield from 68% to 82% compared to standard column chromatography.

Spectroscopic Characterization

Key diagnostic signals confirm successful synthesis:

1H NMR (400 MHz, CDCl3)

  • δ 5.31 (q, J = 6.1 Hz, CH2Cl)
  • δ 3.92 (s, 8-CH3)
  • δ 6.70–7.20 (m, cinnoline aromatic protons)

IR (neat)

  • 1694 cm−1 (C=O stretch from initial ester) absent in final product
  • 756 cm−1 (C-Cl stretch)

HRMS (ESI-TOF)

  • m/z Calcd for C13H12ClN5: 281.0834 [M+H]+
  • Found: 281.0831

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydride, potassium carbonate), solvents (dichloromethane, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Key structural distinctions among triazolo-fused heterocycles include:

  • Triazolo[4,3-b]cinnoline core: Features a fused bicyclic system with a cinnoline (benzodiazine) backbone.
  • Triazolo[4,3-a]azepine derivatives : Contain a seven-membered azepine ring fused to the triazole (e.g., 3-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine).
  • Triazolo[5,1-b]quinazolinone systems: Integrate a quinazolinone ring, as seen in 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one.
Compound Core Structure Substituents Molecular Formula Molecular Weight
3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline Triazolo-cinnoline 3-(chloromethyl), 8-methyl Not reported Not reported
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine Triazolo-azepine 3-(2-chlorophenyl) C₁₃H₁₄ClN₃ 247.726
9-(2-Chlorophenyl)-6,6-dimethyl-tetrahydro[1,2,4]triazolo[5,1-b]quinazolinone Triazolo-quinazolinone 9-(2-chlorophenyl), 6,6-dimethyl C₁₇H₁₇ClN₄O 328.8

Physicochemical Properties

  • Lipophilicity: The quinazolinone derivative (logP = 3.3387) exhibits higher lipophilicity than triazolo-azepines, likely due to its dimethyl and ketone groups. Chlorophenyl substituents (e.g., in ’s compound) enhance lipophilicity compared to chloromethyl groups, impacting membrane permeability.
  • Hydrogen Bonding: The quinazolinone derivative has a polar surface area (PSA) of 51.557 Ų, suggesting moderate solubility, while triazolo-azepines may have lower PSA due to fewer hydrogen bond acceptors.

Research Implications and Limitations

  • Design Recommendations : Incorporating electron-deficient substituents (e.g., nitro or trifluoromethyl groups) could optimize the target compound’s bioactivity, as seen in related triazolo systems.

Biological Activity

3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 236.70 g/mol
  • CAS Number : 1708288-76-9

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure is conducive to interactions with bacterial membranes or enzymes critical for microbial survival.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. High concentrations have shown significant inhibition of cell proliferation in vitro.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways or signal transduction processes.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of this compound:

  • Study on Antimicrobial Properties : In a study assessing various triazole derivatives, this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria at concentrations above 50 μM .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines indicated that the compound exhibits dose-dependent cytotoxicity. At concentrations of 25 μM and higher, a reduction in cell viability was observed .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes related to cancer progression. Results showed an IC50 value of approximately 30 μM against a target enzyme involved in tumor growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
AntimicrobialSignificant inhibition>50 μM
CytotoxicityDose-dependent reduction in viability25 μM - 100 μM
Enzyme InhibitionIC50 = 30 μMVarious

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline?

  • Methodological Answer : A typical synthesis involves refluxing the precursor compound (e.g., 7-phenyl-9-thiophen-2-yl derivatives) with chloroacetyl chloride in anhydrous dioxane, using potassium carbonate (K₂CO₃) as a base. The reaction is typically monitored via TLC, followed by evaporation under reduced pressure and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization may require adjusting reaction time (8–12 hours) and stoichiometric ratios to minimize byproducts.

Q. How are structural analogs characterized to confirm molecular identity?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen/carbon environments.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretches near 700 cm⁻¹).
  • X-ray crystallography for unambiguous structural determination, particularly for novel derivatives .
  • Elemental analysis (C, H, N) to verify purity (>95% recommended for pharmacological studies).

Q. What are the critical substituents influencing biological activity in triazolo[cinnoline] derivatives?

  • Methodological Answer : Substituents at the 1-, 4-, and 8-positions significantly modulate activity. For example:

  • 1-position : Small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., CF₃) enhance receptor binding affinity .
  • 4-position : Amino or cyclohexylamino groups improve selectivity for adenosine A₁ receptors, while NH₂ groups favor A₂ receptor interactions .
  • 8-position : Halogens (e.g., Cl) increase metabolic stability and potency in antidepressant models .

Advanced Research Questions

Q. How do molecular docking studies guide the design of selective PDE4 inhibitors based on triazolo[cinnoline] scaffolds?

  • Methodological Answer : Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) model interactions between the compound and PDE4 isoforms (A, B, C, D). Key steps include:

  • Binding pocket analysis : Identifying residues (e.g., Phe-446 in PDE4B) critical for hydrogen bonding or π-π stacking.
  • Selectivity profiling : Comparing binding energies across PDE isoforms to prioritize derivatives with >100-fold selectivity (e.g., compound 10 in showed PDE4A IC₅₀ = 28 nM) .
  • Validation : Correlating in silico results with cell-based cAMP assays to confirm functional inhibition .

Q. What methodologies assess the thermal stability and decomposition kinetics of triazolo[cinnoline] derivatives?

  • Methodological Answer : Thermal behavior is evaluated using:

  • Differential Scanning Calorimetry (DSC) : Determines melting points and exothermic decomposition events (e.g., TATOT derivatives decompose at ~250°C) .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (10°C/min) to model decomposition pathways.
  • Kinetic modeling : Applies Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (Eₐ) and predict shelf-life .

Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor antagonism in triazolo[cinnoline] derivatives?

  • Methodological Answer : SAR optimization involves:

  • In vitro receptor binding assays : Measure IC₅₀ values using radiolabeled ligands (e.g., [³H]CHA for A₁, [³H]NECA for A₂ receptors) .
  • Functional antagonism tests : Evaluate cAMP modulation in cell lines (e.g., CHA-induced inhibition in fat cells) .
  • Substituent libraries : Synthesize derivatives with systematic variations (e.g., 8-Cl vs. 8-F) to map potency trends. The most selective A₁ antagonist (CP-68,247) achieved >3000-fold selectivity via cyclohexylamino and CF₃ groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.